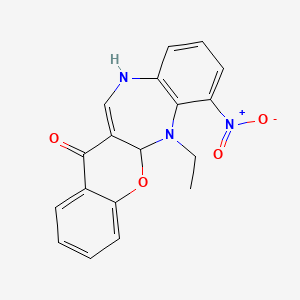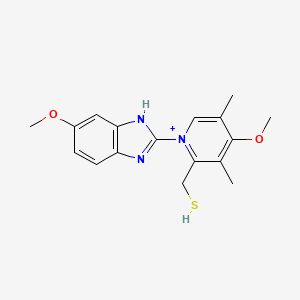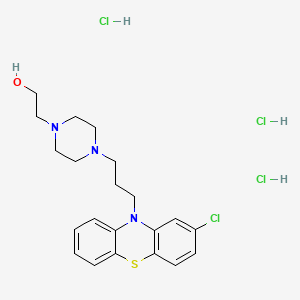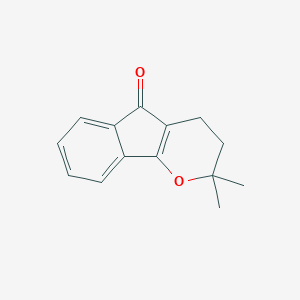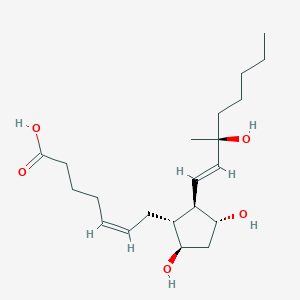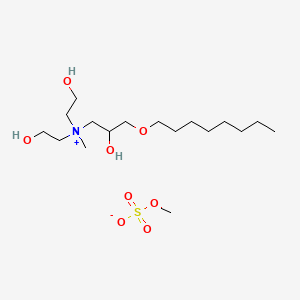
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, which makes it versatile in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate typically involves the reaction of N,N-bis(2-hydroxyethyl)-N-methylamine with 3-octyloxypropyl chloride, followed by quaternization with methyl sulfate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Produces corresponding carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in the formation of various substituted ammonium compounds.
Scientific Research Applications
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate is used in a wide range of scientific research applications:
Chemistry: As a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Used in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Employed in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophilic and hydrophobic substances. This property is crucial in applications such as drug delivery, where it helps in the formation of stable micelles that can encapsulate hydrophobic drugs. The molecular targets include cell membranes and proteins, where it can alter permeability and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N,N-bis(2-hydroxyethyl)acetamide
- 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethanaminium
- 2-Hydroxy-N,N-bis(2-hydroxyethyl)ethaniminium
Uniqueness
Compared to similar compounds, 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate has a unique octyloxypropyl group that enhances its hydrophobic interactions. This makes it particularly effective in applications requiring strong surfactant properties, such as in the formulation of detergents and emulsifiers .
Properties
CAS No. |
70776-69-1 |
|---|---|
Molecular Formula |
C17H39NO8S |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-(2-hydroxy-3-octoxypropyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C16H36NO4.CH4O4S/c1-3-4-5-6-7-8-13-21-15-16(20)14-17(2,9-11-18)10-12-19;1-5-6(2,3)4/h16,18-20H,3-15H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
CJULUAHYEXWWCU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOCC(C[N+](C)(CCO)CCO)O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)
![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)
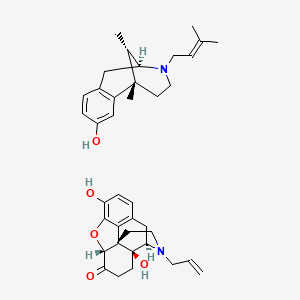
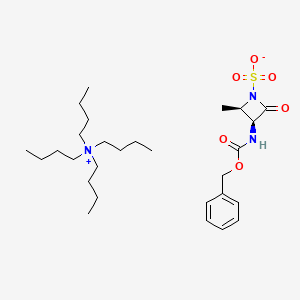

![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)

